molecular formula C17H23N3O5S2 B3006642 1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole CAS No. 956270-87-4

1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Cat. No. B3006642
CAS RN: 956270-87-4
M. Wt: 413.51
InChI Key: QMRBTGFRBQTSBU-UHFFFAOYSA-N
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Description

The compound "1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole" is a complex molecule that appears to be related to a family of pyrazole derivatives. These compounds are of interest due to their potential biological activities, including antimicrobial properties. The molecule is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in these studies, such as the presence of a sulfonyl group and a pyrazole ring.

Synthesis Analysis

The synthesis of related pyrazole derivatives is described in the papers. For instance, a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties were synthesized using a one-pot reaction strategy involving various substituted aminoazopyrazole derivatives . Another study reports the synthesis of sulfonylated 4-amino-1H-pyrazoles, which were obtained through the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride . These methods could potentially be adapted to synthesize the compound by altering the substituents and reaction conditions to fit the specific structural requirements.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods. For example, the structure of sulfonylated aminopyrazoles was confirmed by IR, UV, 1H NMR spectroscopy, and mass spectrometry . Additionally, the crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied by X-ray analysis and AM1 molecular orbital methods . These techniques could be employed to analyze the molecular structure of "1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole" to confirm its conformation and electronic properties.

Chemical Reactions Analysis

The papers provide insights into the reactivity of pyrazole derivatives. The Knoevenagel-Michael-cyclocondensation tandem reaction is an example of a chemical reaction involving pyrazole derivatives, where an ionic liquid sulfonic acid functionalized pyridinium chloride was used as a catalyst . This suggests that the compound may also participate in similar tandem reactions, potentially leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole" are not provided in the papers, the properties of similar compounds can offer some insights. For example, the antimicrobial evaluation of novel pyrazolopyrimidines indicates that the presence of sulfonyl groups can significantly affect biological activity . The solubility, melting points, and stability of these compounds could be inferred based on the known properties of similar sulfonylated pyrazoles.

Scientific Research Applications

Molecular Structure and Conformation Studies

Research on compounds with similar structures, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has focused on understanding their crystal structure and molecular conformation. These studies are foundational in medicinal chemistry, providing insights into the potential binding and activity of such compounds as antineoplastic agents (Surajit Banerjee et al., 2002).

Antimicrobial Applications

Compounds structurally related to the query compound have been synthesized and evaluated for antimicrobial activities. Novel series of pyrazolopyrimidines, for example, have shown promising results against bacteria and fungi, surpassing the activity of reference drugs in some cases (Amani M. R. Alsaedi et al., 2019).

Catalysis

The use of sulfonic acid-functionalized pyridinium chloride for the synthesis of heterocycles, such as tetrahydrobenzo[b]pyran derivatives, demonstrates the catalytic applications of sulfonyl-containing compounds in facilitating efficient, solvent-free reactions (M. Zolfigol et al., 2015).

Material Science

In the realm of materials science, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showcasing the role of such structures in developing polymers with low dielectric constants and high thermal stability. These materials are potentially useful for electronic applications due to their favorable properties (Xiao-Ling Liu et al., 2013).

Synthetic Chemistry

The synthesis of sulfonylated 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents highlights the versatility of sulfonyl groups in organic synthesis, enabling the production of various derivatives with potential biological activity (I. G. Povarov et al., 2017).

properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S2/c1-4-25-15-7-9-16(10-8-15)26(21,22)20-14(3)17(13(2)18-20)27(23,24)19-11-5-6-12-19/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRBTGFRBQTSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

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